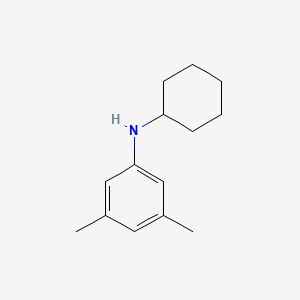![molecular formula C18H22N2O3S2 B14112257 6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidinone ring, a dimethylaminobenzylidene moiety, and a hexanoic acid chain, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a Schiff base. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
科学研究应用
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors
作用机制
The mechanism of action of 6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
5-(4-(dimethylamino)benzylidene)rhodanine: Known for its use as a dye and indicator in titration reactions.
2-[(4-(dimethylamino)benzylidene)amino]phenol: Studied for its antibacterial properties.
4-(dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide: Explored for its potential as an antibiotic.
Uniqueness
6-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid stands out due to its unique combination of a thiazolidinone ring and a hexanoic acid chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
属性
分子式 |
C18H22N2O3S2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
6-[5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H22N2O3S2/c1-19(2)14-9-7-13(8-10-14)12-15-17(23)20(18(24)25-15)11-5-3-4-6-16(21)22/h7-10,12H,3-6,11H2,1-2H3,(H,21,22) |
InChI 键 |
DRIZUSKVXOXVBK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
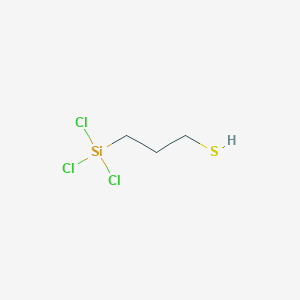
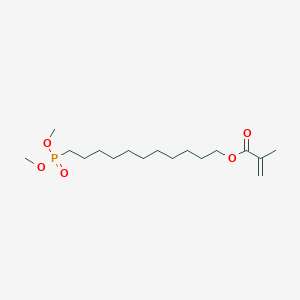
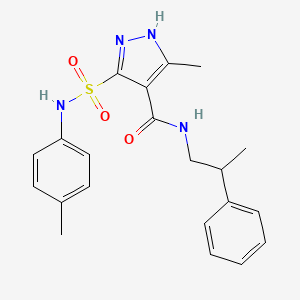
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
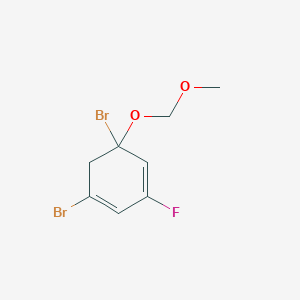
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
![3,7-Dimethoxydibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14112256.png)
